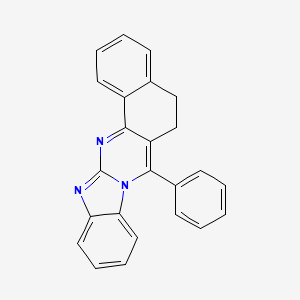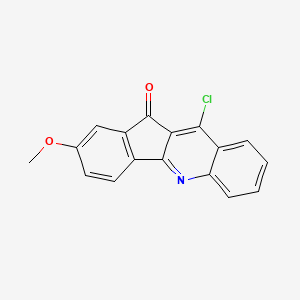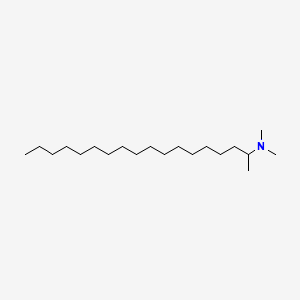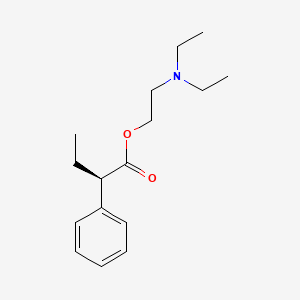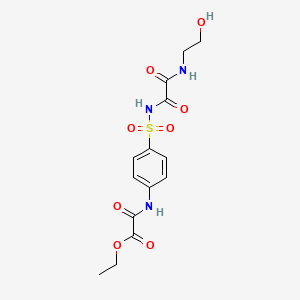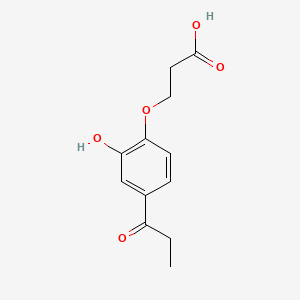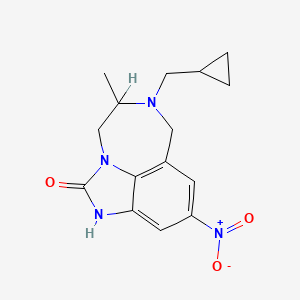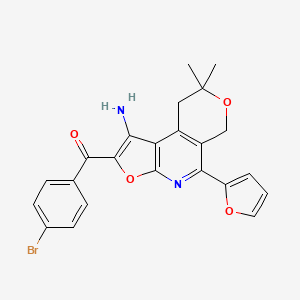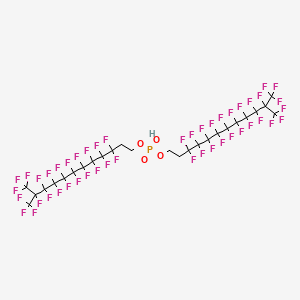
4-Hydroxy-3-methoxycathinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-6-methylcoumarin (4-Hmc) is a naturally occurring phenolic compound, a derivative of coumarin, found in a variety of plants, fungi, and bacteria . It is known for its anti-inflammatory and anti-tumor activities and is used as a flavoring agent, preservative, and antioxidant in the food industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Hydroxy-6-methylcoumarin can be synthesized through various methods. One common method involves the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization to form the coumarin ring . The reaction conditions typically include heating the mixture under reflux for several hours.
Industrial Production Methods
In industrial settings, the production of 4-Hydroxy-6-methylcoumarin often involves large-scale synthesis using similar condensation reactions. The process is optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pH, and reaction time .
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxy-6-methylcoumarin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the coumarin ring structure.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are used under controlled conditions.
Major Products
The major products formed from these reactions include various substituted coumarins and hydroxylated derivatives, which have different biological activities and applications .
Applications De Recherche Scientifique
4-Hydroxy-6-methylcoumarin has a wide range of scientific research applications:
Chemistry: It is used as a starting material for the synthesis of other coumarin derivatives.
Biology: Its anti-inflammatory and anti-tumor properties make it a subject of study in biological research.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: It is used as a flavoring agent, preservative, and antioxidant in the food industry.
Mécanisme D'action
The mechanism of action of 4-Hydroxy-6-methylcoumarin involves its interaction with various molecular targets and pathways. It exerts its effects by modulating signaling pathways related to inflammation and tumor growth. The compound can inhibit the activity of certain enzymes and proteins involved in these processes, leading to its anti-inflammatory and anti-tumor effects .
Comparaison Avec Des Composés Similaires
4-Hydroxy-6-methylcoumarin can be compared with other similar compounds such as:
Coumarin: The parent compound, known for its fragrant properties.
4-Hydroxycoumarin: Another derivative with anticoagulant properties.
6-Methylcoumarin: A derivative with different biological activities.
The uniqueness of 4-Hydroxy-6-methylcoumarin lies in its specific combination of hydroxyl and methyl groups, which confer distinct biological activities and applications .
Propriétés
Numéro CAS |
1571081-21-4 |
|---|---|
Formule moléculaire |
C10H13NO3 |
Poids moléculaire |
195.21 g/mol |
Nom IUPAC |
2-amino-1-(4-hydroxy-3-methoxyphenyl)propan-1-one |
InChI |
InChI=1S/C10H13NO3/c1-6(11)10(13)7-3-4-8(12)9(5-7)14-2/h3-6,12H,11H2,1-2H3 |
Clé InChI |
YZHCPPSQDLPQQC-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)C1=CC(=C(C=C1)O)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


